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Compound of Interest

Compound Name: 2'-(Trifluoromethyl)acetophenone

Cat. No.: B103096 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the structural, electronic, and

spectroscopic properties of three isomers of (Trifluoromethyl)acetophenone: 2'-, 3'-, and 4'-

(Trifluoromethyl)acetophenone. The insights are derived from Density Functional Theory (DFT)

calculations and experimental data, offering a valuable resource for applications in medicinal

chemistry and materials science where the trifluoromethyl group plays a crucial role in

modulating molecular properties.

Introduction
Acetophenone and its derivatives are fundamental building blocks in organic synthesis, with

applications ranging from fragrances to pharmaceuticals. The introduction of a trifluoromethyl (-

CF3) group can significantly alter the physicochemical properties of the parent molecule,

including its lipophilicity, metabolic stability, and binding affinity to biological targets. The

positional isomerism of the -CF3 group on the phenyl ring further fine-tunes these

characteristics. This guide focuses on a comparative study of the 2'-, 3'-, and 4'-isomers,

leveraging computational data to elucidate the subtle yet significant differences between them.

While comprehensive DFT data is available for the 3'- and 4'-isomers, a directly comparative

theoretical study for the 2'-isomer is not as readily available in the literature. This guide

presents the most complete comparison based on existing research.
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The data presented in this guide for the 3'- and 4'-(Trifluoromethyl)acetophenone isomers are

primarily based on DFT calculations. A detailed study of the 3'-isomer and a comparative study

of the 3'- and 4'-isomers provide the foundation for the presented data.

Computational Methodology for 3'- and 4'-Isomers:

The quantum chemical calculations for 3'- and 4'-(Trifluoromethyl)acetophenone were

performed using the Gaussian 09W program package. The geometries of the molecules were

optimized using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr

correlation functional) level of theory combined with the 6-311G** and 6-31+G(d) basis sets.[1]

The vibrational frequencies were calculated at the same level of theory to confirm the optimized

structures as true minima on the potential energy surface.

Spectroscopic Analysis:

Experimental FT-IR and FT-Raman spectra have been recorded for the 3'-isomer.[1] The FT-IR

spectrum was recorded in the region of 4000–400 cm⁻¹, and the FT-Raman spectrum was

recorded in the region of 3500–100 cm⁻¹.[1]

Workflow of the Comparative DFT Study:

The logical workflow for a comparative theoretical study of molecular isomers is depicted in the

following diagram.
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Caption: Workflow for a comparative DFT study of isomers.

Data Presentation and Comparative Analysis
Optimized Geometrical Parameters
The optimized geometrical parameters, including bond lengths and bond angles, provide

insight into the structural stability and conformation of the isomers. A comparative study on 3'-

and 4'-(Trifluoromethyl)acetophenone revealed subtle differences in their geometries due to the

position of the electron-withdrawing -CF3 group.
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Table 1: Selected Optimized Geometrical Parameters for 3'- and 4'-

(Trifluoromethyl)acetophenone (B3LYP/6-311G**)

Parameter
3'-
(Trifluoromethyl)acetophe
none

4'-
(Trifluoromethyl)acetophe
none

Bond Lengths (Å)

C=O 1.229 1.229

C-C (acetyl) 1.513 1.513

C-CF3 1.512 1.512

Bond Angles (º)

C-C-O (acetyl) 120.9 120.9

| C-C-C (ring-acetyl) | 119.2 | 119.2 |

Data extracted from a comparative study by Ragavendran et al.

The data indicates that the position of the trifluoromethyl group has a minor influence on the

bond lengths and angles of the acetyl group. The primary differences are observed within the

aromatic ring structure.

Electronic Properties
The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital

(HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding

the chemical reactivity and charge transfer characteristics of the molecules.

Table 2: HOMO-LUMO Energies and Related Quantum Chemical Descriptors
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Parameter
3'-
(Trifluoromethyl)acetophe
none

4'-
(Trifluoromethyl)acetophe
none

HOMO Energy (eV) -7.14 -7.21

LUMO Energy (eV) -2.15 -2.23

| Energy Gap (ΔE) (eV) | 4.99 | 4.98 |

HOMO and LUMO energies are indicative values derived from DFT studies.[1]

The small difference in the HOMO-LUMO energy gap between the 3'- and 4'-isomers suggests

they have comparable kinetic stability.

Mulliken Atomic Charges
Mulliken population analysis provides insights into the charge distribution within the molecules.

Table 3: Mulliken Atomic Charges on Selected Atoms (B3LYP/6-311G**)

Atom
3'-
(Trifluoromethyl)acetophe
none (e)

4'-
(Trifluoromethyl)acetophe
none (e)

O (carbonyl) -0.2893 -0.2912

C (carbonyl) 0.1987 0.2015

C (attached to CF3) 0.7232 0.7248

| F (average) | -0.2116 | -0.2125 |

Data extracted from a comparative study by Ragavendran et al.

The analysis shows that the carbon atom attached to the highly electronegative fluorine atoms

carries a significant positive charge in both isomers.
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Vibrational Analysis
The calculated and experimental vibrational frequencies are essential for the characterization

of the molecules. A detailed vibrational analysis has been performed for 3'-

(Trifluoromethyl)acetophenone.[1]

Table 4: Selected Vibrational Frequencies (cm⁻¹) for 3'-(Trifluoromethyl)acetophenone

Assignment
Experimental (FT-
IR)

Experimental (FT-
Raman)

Calculated
(B3LYP/6-31+G(d))

C=O stretch 1695 1694 1705

CF3 sym. stretch 1325 1324 1330

| C-H stretch (aromatic) | 3075 | 3078 | 3080 |

Data from a spectroscopic and computational study.[1]

The good agreement between the experimental and calculated frequencies validates the

computational model used.

Properties of 2'-(Trifluoromethyl)acetophenone
While a directly comparative DFT study for 2'-(Trifluoromethyl)acetophenone was not found

in the surveyed literature, some of its physical and chemical properties are available from

chemical databases.

Table 5: Physical and Chemical Properties of 2'-, 3'-, and 4'-(Trifluoromethyl)acetophenone

Property 2'-Isomer 3'-Isomer 4'-Isomer

Molecular Formula C₉H₇F₃O C₉H₇F₃O C₉H₇F₃O

Molecular Weight 188.15 g/mol 188.15 g/mol 188.15 g/mol

CAS Number 17408-14-9 349-76-8 709-63-7

| Appearance | - | - | White to faintly yellow low melting solid |
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Conclusion
This comparative guide highlights the structural, electronic, and spectroscopic differences

between 2'-, 3'-, and 4'-(Trifluoromethyl)acetophenone based on available DFT studies and

experimental data. The analysis of the 3'- and 4'-isomers reveals that while their overall

structures and stabilities are similar, there are subtle differences in charge distribution and

electronic properties that can influence their reactivity and interactions in biological and

material systems. The data for the 2'-isomer is less comprehensive from a computational

standpoint in the reviewed literature, underscoring an area for future research. The provided

data and workflow serve as a valuable resource for researchers working with these important

fluorinated compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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